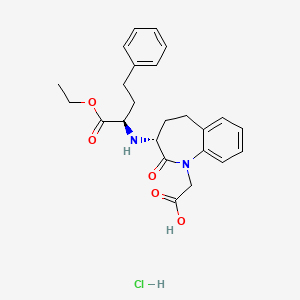

Benazepril hydrochloride, (R,R)-

Description

Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of medications primarily used to treat conditions such as high blood pressure and heart failure. nih.govgoogle.com They function by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). nih.govdrugbank.com This enzyme is responsible for converting the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II. google.comfda.gov Angiotensin II narrows blood vessels, leading to increased blood pressure, and also stimulates the release of aldosterone, a hormone that promotes sodium and water retention. drugbank.comfda.gov By blocking the production of angiotensin II, ACE inhibitors cause blood vessels to relax and widen, which lowers blood pressure and reduces the heart's workload. google.comnih.gov

The Prodrug Benazepril (B1667978) and its Active Metabolite Benazeprilat (B1667979)

Benazepril hydrochloride is administered as a prodrug, meaning it is inactive in its initial form. nih.govnih.gov After oral administration, it is absorbed and subsequently undergoes metabolic conversion, primarily in the liver. fda.govnih.gov Through the cleavage of its ester group by enzymes called esterases, benazepril is transformed into its active metabolite, benazeprilat. drugbank.comnih.gov Benazeprilat is the pharmacologically active compound responsible for the therapeutic effects, exhibiting significantly greater ACE inhibitory activity than the parent drug benazepril. fda.govnih.gov This conversion from an inactive prodrug to an active metabolite is a crucial step in the drug's mechanism of action.

Significance of Chirality in Pharmaceutical Compounds

Chirality, a fundamental concept in stereochemistry, refers to a property of molecules that are non-superimposable on their mirror images, much like a pair of human hands. These mirror-image forms are known as enantiomers. In the pharmaceutical world, the chirality of a drug molecule can have profound implications for its biological activity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a drug.

This differential interaction can lead to one enantiomer (the eutomer) being pharmacologically active, while the other (the distomer) may be less active, inactive, or even cause undesirable side effects. nih.gov Consequently, many modern drugs are developed and marketed as single enantiomers to maximize therapeutic efficacy and minimize potential risks. The study of the distinct pharmacological properties of individual stereoisomers is a critical aspect of drug design and development.

Stereochemical Considerations of Benazepril Hydrochloride, specifically (R,R)-Benazepril hydrochloride and its relationship to (S,S)-Benazepril hydrochloride and other stereoisomers (R,S), (S,R)

Benazepril contains two chiral centers, which means it can exist in four possible stereoisomeric forms: (S,S), (R,R), (S,R), and (R,S). nih.gov The commercially available and therapeutically utilized form of the drug is (S,S)-benazepril hydrochloride. nih.gov

Research has shown that the stereochemical configuration of benazepril is critical to its ACE inhibitory activity. Studies on the different optical isomers have revealed that the (S,S) configuration is the most potent in its ability to antagonize the effects of angiotensin I. nih.gov This suggests that the (S,S) isomer has the optimal three-dimensional structure to bind effectively to the active site of the angiotensin-converting enzyme.

The other stereoisomers, including (R,R)-benazepril hydrochloride (also known as CGP 42'456A), exhibit significantly less activity. nih.gov The (S,R) and (R,S) isomers are referred to as CGP 14'829A and CGP 42'454A, respectively. nih.gov The diminished potency of the (R,R), (S,R), and (R,S) isomers underscores the high degree of stereoselectivity of the ACE enzyme. The synthesis and separation of the desired (S,S) diastereomer from the others is a key consideration in the manufacturing process to ensure the final product has the intended pharmacological activity. nih.govgoogle.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175881 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215447-89-5 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL HYDROCHLORIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Stereochemical Control of R,r Benazepril Hydrochloride

Stereoselective Synthetic Pathways

Stereoselective synthesis aims to create the desired stereoisomer directly, minimizing the need for subsequent separation of enantiomeric or diastereomeric mixtures.

Asymmetric Aza-Michael Reaction Approaches for Chiral Intermediate Preparation

A key strategy in the enantioselective synthesis of benazepril (B1667978) hydrochloride involves the asymmetric aza-Michael addition. mdpi.comnih.govnih.gov This reaction is instrumental in establishing one of the chiral centers in a key intermediate. In this approach, a chiral amine is reacted with an α,β-unsaturated carbonyl compound. mdpi.comnih.gov

One reported formal synthesis of benazepril hydrochloride utilizes the aza-Michael addition of L-homophenylalanine ethyl ester to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. mdpi.comnih.govnih.gov This reaction creates a crucial intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which is then converted to benazepril hydrochloride. mdpi.comnih.gov The diastereoselectivity of this 1,4-addition reaction is significantly influenced by the solvent used. mdpi.com For instance, dichloromethane (B109758) has been shown to provide a higher diastereomeric ratio compared to other solvents like ethanol (B145695) or toluene. researchgate.net

The reaction is typically a kinetically controlled process initially, but can become a thermodynamic equilibrium over time, which can affect the diastereomeric ratio. mdpi.com Therefore, reaction time is a critical parameter to optimize for achieving high diastereoselectivity. mdpi.com

Utilization of Chiral Auxiliary Reagents (e.g., L-homophenylalanine ethyl ester)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. L-homophenylalanine ethyl ester (LHPE) serves as a prime example of a chiral auxiliary in the synthesis of benazepril. mdpi.comnih.gov

In the asymmetric aza-Michael reaction previously mentioned, the chirality of LHPE guides the formation of the new stereocenter, leading to a predominance of the desired diastereomer. mdpi.comnih.gov Following the key bond-forming step, the chiral auxiliary is typically cleaved and can often be recovered for reuse, making the process more efficient. The use of a chiral auxiliary like LHPE provides a convergent and effective pathway to the key chiral intermediate of benazepril, avoiding more cumbersome resolution processes that were part of earlier synthetic routes. mdpi.comnih.gov

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a set of techniques used to separate enantiomers from a racemic mixture. Since enantiomers possess identical physical properties, their separation requires the use of a chiral environment. libretexts.org

Diastereomeric Salt Formation and Crystallization

A widely used method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orgroutledge.com This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org

In the context of benazepril synthesis, if a racemic mixture of an acidic or basic intermediate is formed, it can be reacted with an enantiomerically pure base or acid, respectively, to form diastereomeric salts. libretexts.org For example, a racemic mixture of an amine intermediate could be resolved using a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org The differing solubilities of the resulting diastereomeric salts in a particular solvent allow one to crystallize out, leaving the other in solution. libretexts.org After separation, the desired enantiomer can be recovered by breaking the salt. While effective, this method's success is dependent on finding a suitable resolving agent and crystallization conditions. routledge.com

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus achieving a 100% yield. nih.gov This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. youtube.comnih.gov

In a typical kinetic resolution, one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted, slower-reacting enantiomer enriched. The maximum yield for the faster-reacting product is 50%. DKR overcomes this limitation by continuously converting the slower-reacting enantiomer into the faster-reacting one as the reaction proceeds. youtube.com This is often achieved by using a combination of a chiral catalyst for the resolution and another catalyst to facilitate the racemization of the starting material. nih.govyoutube.com A patent describes a synthesis method for a benazepril intermediate that involves a dynamic kinetic resolution process. google.com

Chromatographic Resolution for Enantiomeric Enrichment (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are highly effective for both analytical and preparative-scale separation of enantiomers. mdpi.comcsfarmacie.cz CSPs are packed into HPLC columns and create a chiral environment that allows for differential interaction with the enantiomers of a racemic compound. youtube.com

This differential interaction leads to different retention times for the two enantiomers, enabling their separation. youtube.com Polysaccharide-based CSPs are commonly used for this purpose. scirp.org The choice of mobile phase, which can be a normal-phase (e.g., n-hexane and ethanol) or reversed-phase (e.g., acetonitrile (B52724) and water) solvent system, is crucial for achieving good resolution. scirp.orgresearchgate.net Additives such as acids or bases can also be used to improve peak shape and enantioselectivity. csfarmacie.cz This technique has been successfully employed to obtain single enantiomers of various chiral compounds, including benzodiazepines. nih.gov For benazepril, HPLC with a CSP can be used to determine the diastereomeric ratio and to enrich the desired (R,R)-isomer to a high level of purity. scirp.orgnewdrugapprovals.org

Interactive Data Table: Solvent Effects on Diastereomeric Ratio

The following table illustrates the impact of different solvents on the diastereomeric ratio achieved in the asymmetric aza-Michael addition reaction during a formal synthesis of benazepril hydrochloride. researchgate.net

| Solvent | Reaction Time (hours) | Diastereomeric Ratio ((S,S) : (R,S)) | Conversion (%) |

| Dichloromethane | 17 | 4.20 : 1 | 96.0 |

| Acetonitrile | 26 | 3.75 : 1 | 99.0 |

| Ethanol | 18 | 2.15 : 1 | 98.0 |

| Isopropanol | 16 | 1.91 : 1 | 98.8 |

| Toluene | 16 | 1.60 : 1 | 99.1 |

| THF | 16 | 1.53 : 1 | 98.6 |

Challenges in Enantiomerically Pure Synthesis of (R,R)-Benazepril Hydrochloride

The synthesis of enantiomerically pure (R,R)-Benazepril hydrochloride is a significant challenge in pharmaceutical chemistry. Benazepril possesses two stereogenic centers, which means that four stereoisomers are possible: (S,S), (R,R), (S,R), and (R,S). nih.govnih.gov The therapeutic efficacy of benazepril is primarily associated with the (S,S)-enantiomer, with the other isomers, including the (R,R) configuration, being considered impurities. nih.gov Consequently, the primary focus of synthetic strategies has been on producing the (S,S) isomer, and the challenges associated with this endeavor shed light on the difficulties of isolating any single enantiomer, including the (R,R) form. The synthesis is complicated by the need to control the stereochemistry at two distinct chiral centers, a task that often results in mixtures of diastereomers that are difficult and costly to separate. google.comgoogle.com

A pivotal step in many synthetic routes to benazepril involves the formation of a key intermediate through reactions such as the asymmetric aza-Michael addition. nih.govnih.gov This reaction is designed to create one of the chiral centers in a controlled manner. However, achieving high diastereoselectivity is a significant hurdle. The reaction often yields a mixture of diastereomers, necessitating subsequent purification steps to isolate the desired isomer. newdrugapprovals.org

One of the core challenges lies in the reversibility of the aza-Michael addition. nih.govresearchgate.net Initially, the reaction may be kinetically controlled, favoring the formation of one diastereomer. However, over time, a thermodynamic equilibrium can be established, leading to the formation of a mixture of diastereomers and thus reducing the enantiomeric purity of the final product. nih.govresearchgate.net

The choice of reaction conditions, particularly the solvent, has a profound impact on the diastereomeric ratio of the products. Research has shown that polar aprotic solvents like dichloromethane and acetonitrile can provide higher diastereomeric ratios compared to other solvents. nih.gov This sensitivity to the reaction environment complicates the development of a robust and scalable process for producing a single enantiomer.

The following table, derived from a study on the asymmetric aza-Michael reaction in benazepril synthesis, illustrates the significant effect of the solvent on the diastereomeric ratio of a key intermediate.

Data adapted from a study on the solvent effect in the asymmetric aza-Michael reaction for a benazepril intermediate. nih.govresearchgate.net

Furthermore, even when a diastereomeric mixture is formed, the subsequent separation can be challenging. Techniques such as crystallization are often employed to isolate the desired isomer. google.comnewdrugapprovals.org The success of this method relies on a significant difference in solubility between the diastereomers. google.com For instance, crude benazepril has been reported to be obtained in a diastereomeric ratio of SS:SR of 70:30, which can be enriched to a 95:5 ratio through crystallization. newdrugapprovals.org This highlights that the initial synthesis often does not yield an enantiomerically pure product, and purification is an essential but potentially costly and yield-reducing step.

Molecular and Cellular Pharmacology of R,r Benazepril Hydrochloride

Mechanism of Angiotensin-Converting Enzyme (ACE) Inhibition by Benazeprilat (B1667979)

Benazeprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key player in the renin-angiotensin-aldosterone system (RAAS). drugbank.comdrugs.com ACE, also known as kininase II, is a peptidyl dipeptidase that catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. drugbank.comdrugs.com

The inhibitory action of benazeprilat stems from its competitive binding to the active site of ACE, thereby preventing angiotensin I from accessing it. drugbank.com This interaction is highly specific, with the SS configuration of benazepril (B1667978) being the most potent in antagonizing angiotensin I-induced vasoconstriction, suggesting a precise fit within the ACE molecule. nih.gov Studies have shown that benazeprilat has a significantly higher ACE inhibitory activity compared to its prodrug form, benazepril. drugs.comnih.gov In fact, the ACE inhibiting activity of benazeprilat is reported to be 1,000 times more potent than that of benazepril. nih.gov

Benazepril is categorized as a prodrug-type ACE inhibitor. nih.gov Its active form, benazeprilat, is a diacid compound formed through hydrolysis. nih.gov Benazeprilat is recognized as a carboxyl-containing ACE inhibitor with established antihypertensive properties. medchemexpress.com The conversion from benazepril to benazeprilat is a critical step, as benazeprilat is the entity that directly interacts with and inhibits ACE. drugbank.comnih.govdrugbank.com This inhibition leads to a reduction in the production of angiotensin II. medchemexpress.com

Interaction with Kininase II and the Bradykinin (B550075) Pathway

ACE is identical to an enzyme called kininase II, which is responsible for the degradation of bradykinin, a potent vasodilator peptide. drugs.comnih.gov By inhibiting ACE, benazeprilat also inhibits the breakdown of bradykinin. cvpharmacology.com This leads to increased levels of bradykinin, which can contribute to the vasodilatory effects of benazeprilat. cvpharmacology.comwikipedia.org The potentiation of bradykinin's effects is thought to occur through the enhanced action of bradykinin on its B2 receptors, independent of blocking its inactivation. nih.gov While the increase in bradykinin is believed to play a role in the therapeutic effects, it is also associated with a persistent nonproductive cough, a known side effect of ACE inhibitors. cvpharmacology.comnih.gov

Cellular Responses and Signaling Pathways Influenced by Benazeprilat (e.g., effects on vascular cells in in vitro models)

In vitro studies have provided insights into the cellular mechanisms of benazeprilat. In cultured glomerular mesangial cells, benazepril has been shown to affect signaling pathways related to angiotensin II. nih.gov High glucose levels can increase angiotensin II generation in these cells, and benazepril treatment can attenuate the expression of transforming growth factor-β1 (TGF-β1) and integrin-linked kinase (ILK) induced by high glucose. nih.gov Furthermore, benazeprilat has been observed to inhibit the proliferation of intimal cells, which is a key process in the development of restenosis after angioplasty. nih.gov This inhibitory effect on intimal hyperplasia is strongly correlated with the suppression of vascular tissue ACE activity. nih.gov Studies have also indicated that benazepril can inhibit oxidative stress and apoptosis through the PI3K/Akt signaling pathway in certain cell models. medchemexpress.com

Preclinical Pharmacokinetics and Metabolism of R,r Benazepril Hydrochloride in Animal Models

Absorption Characteristics and Extent in Various Animal Species

Following oral administration, benazepril (B1667978) hydrochloride is effectively absorbed in several animal species, including rats, dogs, baboons, and cats. nih.gov It is considered a second-generation ACE inhibitor, which is characterized by rapid distribution in the body. nih.gov

In dogs, benazepril is rapidly absorbed, with the parent compound appearing quickly in the plasma. psu.edunih.gov Studies in healthy Beagle dogs have shown that after oral administration, the time to maximum plasma concentration (Tmax) for benazepril is approximately 0.5 hours. psu.edunih.gov In cats, the absorption is also efficient, with peak plasma concentrations of benazepril being recorded at the first sampling time of 2 hours post-administration in one study. researchgate.netnih.gov

A study involving radiolabelled [14C]-benazepril hydrochloride confirmed that the prodrug is well-absorbed when administered orally in rats, dogs, and baboons, with a fast onset of absorption. nih.gov In contrast, its active metabolite, benazeprilat (B1667979), is poorly absorbed in rats when given orally. nih.gov

| Animal Species | Tmax (hours) | Source |

|---|---|---|

| Dog | 0.5 | psu.edunih.gov |

| Cat | ~2.0 | researchgate.netnih.gov |

Distribution Profile in Animal Tissues

Benazepril and its active metabolite, benazeprilat, are characterized by high binding to plasma proteins. nih.gov Research indicates that the extent of binding of benazeprilat to these proteins is similar in both cats and dogs. nih.gov While specific percentages for animal species are not consistently detailed in the reviewed literature, general data indicates that both the parent compound and its metabolite are extensively bound. nih.govnih.gov

Studies utilizing radiolabelled benazepril in rats, dogs, and baboons have demonstrated that the compound and its metabolites distribute rapidly to all organs and tissues following administration. nih.gov

There are differing findings regarding accumulation with repeated dosing. One study reported no evidence of accumulation in tissues after repeated doses were administered to rats, dogs, and baboons. nih.gov However, other pharmacokinetic studies have observed moderate bioaccumulation of the active metabolite, benazeprilat, in dogs following repeated daily administration. psu.edu Similarly, a slight accumulation of benazeprilat has been noted in cats with repeated dosing. researchgate.net In cats, it has been determined that the majority of angiotensin-converting enzyme (ACE), to which benazeprilat binds with high affinity, is located in tissues (approximately 89.4%) rather than in circulation. nih.gov Specific data regarding accumulation in lung tissue is not extensively detailed in the available literature.

The ability of benazepril and its metabolites to cross the blood-brain barrier has been assessed in animal models. A disposition study in rats, dogs, and baboons found that the passage of drug-related compounds across the blood-brain barrier occurred only to a minimal extent. nih.gov This suggests a low permeability of the central nervous system to benazepril.

Biotransformation Pathways of Benazepril to Benazeprilat and Glucuronide Conjugates

Benazepril is a prodrug that undergoes extensive biotransformation to its pharmacologically active metabolite, benazeprilat, and is also conjugated with glucuronic acid. caymanchem.com The primary site of this metabolic conversion is the liver. nih.gov

Metabolic studies have identified the formation of glucuronide conjugates. caymanchem.com Both benazepril and benazeprilat can be conjugated with glucuronic acid before being excreted. caymanchem.com Commercially available reference standards, such as Benazepril acyl-β-D-glucuronide, confirm this metabolic pathway.

The principal metabolic pathway for the activation of benazepril is the cleavage of its ethyl ester group to form the active diacid metabolite, benazeprilat. nih.govnih.gov This hydrolysis is primarily carried out by hepatic enzymes. nih.govnih.gov

The extent of this first-pass metabolic conversion varies between species. In rats, orally administered benazepril is completely hydrolyzed to benazeprilat. nih.gov In dogs and baboons, this hydrolysis is incomplete, leading to the formation of additional hydrophilic metabolites alongside benazeprilat. nih.gov Despite potential liver impairment, such as in dogs with ascitic heartworm disease, the liver retains the ability to effectively transform benazepril into benazeprilat.

| Compound Name |

|---|

| (R,R)-Benazepril hydrochloride |

| Benazepril |

| Benazeprilat |

| Benazepril acyl-β-D-glucuronide |

Formation of Glucuronide Conjugates of Benazepril and Benazeprilat

In preclinical animal models, benazepril hydrochloride undergoes extensive metabolism. Following the primary hydrolysis of the prodrug benazepril to its pharmacologically active metabolite, benazeprilat, both the parent compound and the active metabolite are subject to Phase II conjugation reactions. drugbank.comnih.gov Specifically, both benazepril and benazeprilat undergo glucuronidation to form more hydrophilic conjugates, namely benazepril glucuronide and benazeprilat glucuronide. drugbank.comdrugs.com This metabolic pathway has been identified as a relevant route of biotransformation prior to excretion. drugbank.com

While the primary metabolic step in rats is the nearly complete hydrolysis of benazepril to benazeprilat, studies in other animal models, such as dogs and baboons, show a more complex metabolic pattern. nih.gov In these species, the hydrolysis is incomplete, and additional hydrophilic metabolites are formed. nih.gov These metabolites are understood to be the glucuronide conjugates of both benazepril and benazeprilat. nih.govdrugs.com The formation of these glucuronides facilitates the elimination of the compounds from the body. drugbank.com Although human pharmacokinetic data indicates that benazeprilat glucuronide and benazepril glucuronide account for approximately 8% and 4% of urinary recovery, respectively, specific quantitative data on the extent of glucuronidation in individual animal models remains limited in the available literature. drugs.com

Elimination and Excretion Routes in Animal Models (e.g., renal and biliary excretion)

The elimination of benazepril and its metabolites from the body occurs through both renal (urinary) and biliary (fecal) excretion pathways, with significant variability observed across different animal species. nih.govnih.gov Studies utilizing radiolabeled [14C]-benazepril hydrochloride demonstrated that radioactivity was rapidly and completely eliminated in rats, dogs, and baboons. nih.gov A key finding across these species was the importance of the biliary excretion route. nih.gov

In cats, the elimination pathway is predominantly through the bile. nih.gov For the active metabolite benazeprilat, approximately 85% of its elimination is via biliary excretion, with the remaining 15% being excreted through the kidneys. nih.gov This heavy reliance on biliary clearance in felines means that even in cases of moderate renal insufficiency, dose adjustments for benazepril are not considered necessary. nih.gov In contrast, human data shows that nonrenal (i.e., biliary) excretion accounts for a smaller, though still significant, portion of benazeprilat elimination (approximately 11% to 12%). drugs.com

The dual routes of excretion are a significant feature of benazepril's pharmacokinetic profile in preclinical models.

Table 1: Primary Elimination Routes of Benazeprilat in Various Species

| Species | Primary Excretion Route | Secondary Excretion Route | Finding Source(s) |

|---|---|---|---|

| Cat | Biliary (~85%) | Renal (~15%) | nih.gov |

| Dog | Biliary & Renal | Not Specified | nih.gov |

| Rat | Biliary & Renal | Not Specified | nih.gov |

| Baboon | Biliary & Renal | Not Specified | nih.gov |

Pharmacokinetic Differences between Enantiomers (if applicable to R,R and S,S forms)

Benazepril hydrochloride, as used in pharmaceutical formulations and preclinical studies, is a specific stereoisomer. The chemical structure is explicitly defined as 3-[(1-ethoxycarbonyl-3-phenyl-(1S)-propyl)-amino]-2,3,4,5-tetrahydro-2-oxo-1-(3S)-benzazepine-1-acetic acid hydrochloride. nih.gov This nomenclature indicates that the compound contains two chiral centers, both of which are in the "S" configuration, making it the (S,S)-diastereomer. nih.gov Its active metabolite, benazeprilat, likewise retains this (S,S) configuration.

The prompt's reference to "(R,R)-Benazepril hydrochloride" pertains to a different, non-commercialized stereoisomer. A review of the available scientific literature and pharmacokinetic studies reveals that research has been focused exclusively on the pharmacologically active (S,S)-enantiomer. nih.govnih.gov Consequently, there is no available preclinical data comparing the pharmacokinetics of the (S,S)-form of benazepril or benazeprilat with their corresponding (R,R)-forms. The applicability of such a comparison is therefore moot, as the (R,R)-isomer has not been the subject of parallel pharmacokinetic investigation in animal models.

Preclinical Pharmacodynamics and Biological Effects of R,r Benazepril Hydrochloride

Dose-Response Relationships of ACE Inhibition in Animal Models

Benazepril (B1667978) hydrochloride acts as a prodrug, being metabolized in the liver to its active form, benazeprilat (B1667979). ratguide.comnih.gov Studies in various animal models have consistently demonstrated a dose-dependent inhibition of ACE.

In conscious normotensive dogs, oral administration of benazepril at doses ranging from 1 to 10 mg/kg resulted in a dose-dependent inhibition of the pressor response to exogenous angiotensin I. nih.gov A study in healthy dogs on a low-sodium diet to activate the renin-angiotensin-aldosterone system (RAAS) showed that higher doses of benazepril (0.5 mg/kg) led to a more significant reduction in angiotensin II and a surrogate for ACE activity compared to lower doses (0.125 mg/kg). nih.govresearchgate.net Specifically, the highest dose resulted in a 38% greater reduction in angiotensin II and a 59% greater decrease in the surrogate for ACE activity. nih.govresearchgate.net

Research in spontaneously hypertensive rats (SHRs) also supports a dose-dependent effect. Administration of benazepril hydrochloride at 3 and 10 mg/kg/day from 4 to 16 weeks of age suppressed the development of high blood pressure, with the higher dose leading to a significant reduction in serum ACE activity. nih.gov In another study on SHRs, a daily dose of 10 mg/kg for 12 weeks effectively inhibited the formation of angiotensin II. nih.gov

These findings collectively indicate that the degree of ACE inhibition by (R,R)-benazepril hydrochloride is directly related to the administered dose in preclinical animal models.

Effects on Cardiovascular System in Animal Studies

The primary therapeutic action of (R,R)-benazepril hydrochloride stems from its ability to modulate the cardiovascular system by inhibiting the renin-angiotensin-aldosterone system (RAAS). fda.govfda.gov This inhibition leads to vasodilation and subsequent effects on blood pressure, peripheral resistance, and cardiac and renal blood flow. ratguide.com

Modulation of Blood Pressure in Hypertensive Animal Models

Preclinical studies have consistently shown the antihypertensive efficacy of (R,R)-benazepril hydrochloride in various animal models of hypertension.

In spontaneously hypertensive rats (SHRs), long-term treatment with benazepril hydrochloride (3 and 10 mg/kg/day) from a young age dose-dependently suppressed the development of hypertension. nih.gov Another study in SHRs demonstrated that 10 mg/kg/day of benazepril for 12 weeks significantly reduced systolic blood pressure. nih.gov Similarly, in hypertensive Dahl salt-sensitive rats on a high-salt diet, benazepril monotherapy (40 mg/kg/day) showed a trend towards lower systolic blood pressure. miami.edu

In a canine model of chronic renal failure, where hypertension was induced by 7/8 renal ablation, administration of benazepril hydrochloride (2 mg/kg once daily for 2 weeks) significantly decreased blood pressure. nih.gov Upon discontinuation of the treatment, blood pressure returned to pre-administration levels, confirming the drug's effect. nih.gov

The following table summarizes the effects of benazepril hydrochloride on blood pressure in different hypertensive animal models:

| Animal Model | Dose | Duration | Effect on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHRs) | 3 and 10 mg/kg/day | 12 weeks | Dose-dependent suppression of developing hypertension | nih.gov |

| Spontaneously Hypertensive Rats (SHRs) | 10 mg/kg/day | 12 weeks | Significant reduction in systolic blood pressure | nih.gov |

| Hypertensive Dahl Salt-Sensitive Rats | 40 mg/kg/day | 6 weeks | Trend towards lower systolic blood pressure | miami.edu |

| Dogs with Induced Renal Hypertension | 2 mg/kg/day | 2 weeks | Significant decrease in blood pressure | nih.gov |

Impact on Peripheral Arterial Resistance, Cardiac Output, and Renal Blood Flow

The vasodilatory action of (R,R)-benazepril hydrochloride leads to significant hemodynamic changes beyond blood pressure reduction.

In anesthetized dogs with acute ischemic left ventricular failure, intravenous administration of its active metabolite, benazeprilat (30 micrograms/kg), resulted in a reduction of total peripheral resistance. nih.gov This afterload reduction contributed to a decrease in myocardial oxygen consumption. nih.gov Hemodynamic studies in dogs have shown that the reduction in blood pressure following benazepril administration is accompanied by a decrease in peripheral arterial resistance and an increase in cardiac output and renal blood flow, with minimal to no change in heart rate. fda.gov

In conscious normotensive dogs, oral benazepril (1-10 mg/kg) was as potent as captopril (B1668294) in lowering blood pressure. nih.gov In anesthetized dogs, intravenous injection of 0.4 mg/kg benazepril hydrochloride led to a significant increase in renal blood flow. nih.gov

Renal Hemodynamic and Organ Protective Effects in Preclinical Models

Beyond its systemic hemodynamic effects, (R,R)-benazepril hydrochloride exhibits significant protective effects on the kidneys, particularly in models of renal disease. ratguide.comnih.gov

Normalization of Elevated Glomerular Capillary Pressure

In a feline model of chronic renal insufficiency, benazepril demonstrated beneficial hemodynamic effects, including the normalization of glomerular hypertension. vin.com This effect is crucial in slowing the progression of chronic kidney disease.

Reduction of Proteinuria and Urine Protein to Creatinine (B1669602) Ratio in Animal Models of Kidney Disease

A hallmark of the renal protective effects of (R,R)-benazepril hydrochloride is its ability to reduce proteinuria.

In a study on dogs with induced chronic renal failure and hypertension, benazepril treatment was shown to improve renal hypertension. nih.gov In diabetic rats, treatment with benazepril hydrochloride (10 mg/kg/day) for 12 weeks significantly ameliorated the 24-hour urinary protein excretion. nih.gov Another study in diabetic rats also found that benazepril hydrochloride treatment markedly reduced proteinuria. nih.gov

In a clinical trial involving cats with chronic renal insufficiency, benazepril produced a significant reduction in the urine protein to creatinine (UPC) ratio. vin.com The benefit was observed across all subgroups, including those with low initial UPC ratios. vin.com

The table below details the effects of benazepril hydrochloride on proteinuria in various animal models of kidney disease:

| Animal Model | Dose | Duration | Effect on Proteinuria | Reference |

| Diabetic Rats | 10 mg/kg/day | 12 weeks | Significantly ameliorated 24-hour urinary protein | nih.gov |

| Diabetic Rats | 10 mg/kg/day | - | Markedly reduced proteinuria | nih.gov |

| Cats with Chronic Renal Insufficiency | 0.5-1 mg/kg once daily | Up to 3 years | Significant reduction in urine protein to creatinine ratio | vin.com |

| Dogs with Proteinuric Chronic Kidney Disease | 0.5 mg/kg q24h | 120 days | No significant change in UPC ratio compared to enalapril (B1671234) | nih.govresearchgate.net |

It is noteworthy that in one study comparing enalapril and benazepril in dogs with proteinuric chronic kidney disease, enalapril was found to be more effective at reducing the UPC ratio at the dosages used. nih.govresearchgate.net

Comparative Pharmacodynamic Profile of (R,R)-Benazepril Hydrochloride versus (S,S)-Benazepril Hydrochloride

Benazepril hydrochloride possesses two chiral centers, resulting in the potential for four distinct stereoisomers: (S,S), (R,R), (S,R), and (R,S). The commercially available pharmaceutical product, known as benazepril, is the (S,S)-enantiomer. The other stereoisomers, including (R,R)-benazepril hydrochloride, are typically considered impurities. Research delineating the pharmacodynamic properties of these individual isomers has revealed significant differences in their biological activity, particularly concerning their primary mechanism of action: angiotensin-converting enzyme (ACE) inhibition.

A pivotal study on the antihypertensive mechanism of benazepril investigated the ACE inhibitory activity of all four optical isomers. nih.gov The isomers were identified as SS (benazepril), SR (CGP 14'829A), RS (CGP 42'454A), and RR (CGP 42'456A). nih.gov The research demonstrated that the (S,S)-configuration, the marketed form of benazepril, was the most potent isomer in antagonizing the vasocontraction induced by angiotensin I. nih.gov This finding indicates that the (S,S)-enantiomer exhibits the strongest affinity for the ACE molecule and is therefore the most effective at blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. nih.govdrugbank.com

The active metabolite of benazepril, benazeprilat, is formed by the cleavage of the ester group, primarily in the liver. drugbank.comfda.gov Benazeprilat is a much more potent ACE inhibitor than the parent compound, benazepril. nih.govfda.gov The stereochemical configuration is crucial for this activity, with the (S,S)-enantiomer of benazepril being efficiently converted to the highly active (S,S)-benazeprilat.

While direct and extensive preclinical studies on the isolated (R,R)-enantiomer are limited in publicly available literature, the comparative research clearly establishes its lower potency relative to the (S,S)-enantiomer. nih.gov The primary biological effect of benazepril, vasodilation through ACE inhibition, is therefore predominantly attributed to the (S,S) stereoisomer. nih.govontosight.ai

Structure Activity Relationship Sar Studies of Benazepril and Its Enantiomers

Identification of Essential Structural Moieties for Potent ACE Inhibition

The potent inhibitory activity of benazeprilat (B1667979) is a result of specific interactions between its structural components and the active site of the angiotensin-converting enzyme. The key structural moieties essential for this activity are outlined below.

Zinc-Binding Group: The carboxyl group in the N-carboxymethyl moiety of benazeprilat acts as a crucial zinc-binding group. It chelates the zinc ion present in the active site of ACE, which is essential for the enzyme's catalytic activity. This interaction is a hallmark of dicarboxylate-containing ACE inhibitors.

Terminal Carboxylate Group: The second carboxyl group, formed from the hydrolysis of the ethyl ester in benazepril (B1667978), mimics the C-terminal carboxylate of ACE substrates. This group forms ionic bonds with positively charged residues, such as lysine, in the active site, contributing significantly to the binding affinity.

The N-Ring System (Benzazepine Ring): Benazepril features a seven-membered benzazepine ring system. nih.gov This large, hydrophobic ring occupies the S1' pocket of the ACE active site. The size and conformation of this ring influence the potency and pharmacokinetic profile of the inhibitor.

Phenylethyl Side Chain: The phenylethyl group extending from the amino acid portion of the molecule fits into the hydrophobic S1 pocket of the ACE active site, mimicking the side chain of phenylalanine of the natural substrate, angiotensin I. This hydrophobic interaction is critical for anchoring the inhibitor in the active site.

Amide Bond: The amide bond within the structure is positioned to mimic the peptide bond of the natural substrate that is cleaved by ACE. This allows the inhibitor to fit correctly into the active site.

| Structural Moiety | Function in ACE Inhibition | Interaction with ACE Active Site |

|---|---|---|

| N-Carboxymethyl Group | Zinc Ion Chelation | Binds to the catalytic Zn2+ ion |

| Terminal Carboxylate Group | Ionic Bonding | Interacts with positively charged amino acid residues (e.g., Lysine) |

| Benzazepine Ring | Hydrophobic Interaction | Occupies the S1' hydrophobic pocket |

| Phenylethyl Side Chain | Hydrophobic Interaction | Fits into the S1 hydrophobic pocket |

| Amide Carbonyl Group | Hydrogen Bonding | Forms hydrogen bonds with active site residues (e.g., Histidine) |

Stereochemical Requirements for Optimal ACE Binding and Inhibitory Activity

The stereochemistry of benazepril is paramount for its biological activity. The molecule has two chiral centers, leading to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). Research has unequivocally demonstrated that the (S,S)-enantiomer is the most potent ACE inhibitor among these.

The precise (S)-configuration at both chiral centers is necessary for the optimal orientation of the key structural moieties within the ACE active site. The (S)-configuration of the N-carboxymethyl-bearing carbon and the (S)-configuration of the carbon in the amino acid side chain correctly position the zinc-binding carboxylate, the terminal carboxylate, and the phenylethyl side chain to interact with their respective binding pockets in the enzyme.

In contrast, the (R,R)-enantiomer, as well as the (S,R) and (R,S) diastereomers, exhibit significantly lower ACE inhibitory activity. This is because the inverted stereochemistry at one or both chiral centers prevents the molecule from adopting the correct conformation to bind effectively to the highly specific active site of ACE. The incorrect spatial arrangement of the binding groups leads to steric hindrance and a loss of the crucial intermolecular interactions required for potent inhibition. The importance of stereochemistry is a common feature in pharmacology, where biological systems often show high selectivity for one enantiomer of a chiral drug. rsc.org

| Enantiomer/Diastereomer | Relative ACE Inhibitory Activity | Reason for Activity Level |

|---|---|---|

| (S,S)-Benazeprilat | High | Optimal orientation of binding groups in the ACE active site. |

| (R,R)-Benazeprilat | Very Low / Inactive | Incorrect spatial arrangement of binding groups, leading to poor fit and steric hindrance. |

| (S,R)-Benazeprilat | Very Low / Inactive | Suboptimal orientation due to incorrect stereochemistry at one chiral center. |

| (R,S)-Benazeprilat | Very Low / Inactive | Suboptimal orientation due to incorrect stereochemistry at one chiral center. |

Rational Design of Benazepril Analogs and Derivatives Based on SAR Principles

The development of benazepril and other dicarboxylate ACE inhibitors is a classic example of rational drug design. The design strategy was based on understanding the structure of the ACE active site and its natural substrate, angiotensin I. The goal was to create small-molecule inhibitors that could mimic the substrate and bind with high affinity to the active site.

The design of benazepril involved several key principles:

Modification of Peptide Inhibitors: Early ACE inhibitors were peptides isolated from snake venom. stereoelectronics.org These were not orally active. The rational design process aimed to create smaller, non-peptide molecules that retained the key binding features.

Introduction of a Zinc-Binding Group: Based on the knowledge that ACE is a zinc-containing metalloproteinase, a carboxyl group was incorporated to chelate the zinc ion, a more stable alternative to the thiol group found in captopril (B1668294).

Scaffolding and Side Chains: A variety of heterocyclic ring systems were explored to serve as the scaffold for the inhibitor. For benazepril, the seven-membered benzazepine ring was chosen, which provided a good fit for the S1' pocket and favorable pharmacokinetic properties. stereoelectronics.org The side chains were designed to mimic the amino acid residues of angiotensin I, optimizing hydrophobic and ionic interactions.

Prodrug Strategy: To improve oral bioavailability, benazepril was designed as an ethyl ester prodrug. nih.govnih.gov The ester masks one of the polar carboxyl groups, increasing the lipophilicity of the molecule and facilitating its absorption from the gastrointestinal tract. Once absorbed, it is rapidly converted to the active diacid, benazeprilat, in the liver. nih.gov

The success of benazepril and other ACE inhibitors has spurred further research into analogs and derivatives. This research often focuses on modifying the heterocyclic ring system or the side chains to improve potency, selectivity for ACE over other enzymes, and pharmacokinetic properties such as half-life and tissue penetration. For instance, the development of other hydrophobic ACE inhibitors like quinapril (B1585795) and ramipril (B1678797) followed similar design principles, with variations in the ring systems to optimize interactions with the ACE active site. stereoelectronics.org

Analytical Methodologies for R,r Benazepril Hydrochloride and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental for the separation and quantification of benazepril (B1667978) and its related compounds from complex matrices such as plasma.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of benazepril hydrochloride ijrpr.comjetir.orgnih.gov. Its versatility allows for the separation of benazepril from its active metabolite, benazeprilat (B1667979), as well as from other related compounds and impurities merckmillipore.comscirp.org. The development of stability-indicating HPLC methods is particularly important for assessing the purity of the drug in the presence of its degradation products nih.govscirp.orgnih.gov.

A direct HPLC method has been developed for the specific determination of benazepril, its stereoisomers, and its active metabolite benazeprilat researchgate.net. Reversed-phase HPLC methods are commonly employed, utilizing columns such as C18, and mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) jetir.orgscirp.orgnih.gov.

Table 1: Examples of HPLC Methods for Benazepril Analysis

| Parameter | Method 1 nih.gov | Method 2 scirp.org | Method 3 jetir.org |

| Column | Zorbax SB C18, 5 µm, 250 mm x 4.6 mm | Symmetry C18, 5 µm, 150 mm x 4.6 mm | C18 (250 cm × 4.6 mm) 5µm |

| Mobile Phase | Phosphate buffer:Acetonitrile (65:35 v/v), pH 7.0 | DI Water:Acetonitrile (750:250 mL) with 2 mL Octylamine, pH 2.5 | Acetonitrile:Water with 1% acetic acid (75:25 v/v) |

| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |

| Detection | UV at 240 nm | UV at 240 nm | PDA Detector |

| Linearity Range (Benazepril) | 12-28 µg/mL | 0.05% - 5.0% | 40-1g/ml |

| Mean Recovery (Benazepril) | 100.53% | Not Specified | 90-110% |

The separation of enantiomers, which are mirror-image stereoisomers, requires a chiral environment eijppr.com. In HPLC, this is typically achieved through the use of chiral stationary phases (CSPs) eijppr.comnih.gov. The direct method of chiral separation involves the interaction between the racemic compound and the CSP, forming transient diastereomeric complexes with different binding strengths, which leads to different retention times for each enantiomer eijppr.com.

Several types of CSPs are commercially available and have been widely used for the separation of various chiral drugs. These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based CSPs, cyclodextrin-based CSPs, and macrocyclic antibiotic-based CSPs eijppr.comnih.gov. Polysaccharide-based CSPs are noted for their broad applicability and high separation efficiency under various chromatographic conditions eijppr.com.

HPLC systems are coupled with various detectors for the quantification of benazepril and its metabolites. Ultraviolet (UV) detection is commonly used, with wavelengths around 240 nm often selected for analysis merckmillipore.comscirp.orgnih.govnih.gov. Photodiode array (PDA) detectors can also be employed to assess peak purity, which is crucial in stability-indicating methods to ensure that the chromatographic peak of the analyte does not co-elute with degradation products scirp.orgnih.gov.

For more sensitive and selective analysis, especially in biological matrices, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) researchgate.netnih.gov. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the simultaneous determination of benazepril and benazeprilat in human plasma researchgate.netnih.gov. These methods often utilize electrospray ionization (ESI) and selected ion recording or monitoring to achieve high sensitivity and specificity nih.gov.

Table 2: LC-MS Method for Benazepril and Benazeprilat in Human Plasma nih.gov

| Parameter | Details |

| Chromatography | HPLC with a C18 column |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |

| Ionization | Electrospray (ESI) |

| Detection | Mass Spectrometry (MS) |

| Monitored m/z | Benazepril: 425.5, Benazeprilat: 397.5 |

| Linearity Range | 6.67-666.67 ng/mL for both analytes |

| Correlation Coefficient | > 0.992 |

Gas chromatography-mass spectrometry (GC-MS) provides another powerful technique for the quantification of benazepril and its active metabolite, benazeprilat, in human plasma nih.govresearchgate.net. For GC-MS analysis, the compounds typically require derivatization to increase their volatility. For instance, benazepril and benazeprilat can be converted into their methyl ester derivatives before injection into the GC system nih.gov. Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the plasma matrix nih.govresearchgate.net. The use of labeled internal standards is common to ensure accuracy and precision nih.gov.

A validated GC-MS method for benazepril and benazeprilat in human plasma demonstrated suitability over a concentration range of 2.50 to 1000 ng/mL nih.gov.

Thin-layer chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the analysis of benazepril, particularly for purity and stability studies ijrpr.comnih.govtandfonline.com. HPTLC methods have been developed and validated for the determination of benazepril in bulk and pharmaceutical formulations tandfonline.com. These methods can effectively separate the parent drug from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) tandfonline.com.

In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel plates, and quantification is performed by densitometry at a specific wavelength nih.govtandfonline.com. For instance, a stability-indicating HPTLC method used a mobile phase of Carbon tetrachloride: Methanol: Triethylamine (7.6: 2.4: 0.1 v/v) and densitometric determination at 240 nm tandfonline.com. The method was linear in the concentration range of 200 - 1200 ng per spot, with a limit of detection (LOD) of 19.48 ng and a limit of quantification (LOQ) of 59.03 ng per spot tandfonline.com.

Table 3: HPTLC Method for Benazepril Stability Studies tandfonline.com

| Parameter | Details |

| Stationary Phase | Pre-coated silica gel GF254 plates |

| Mobile Phase | Carbon tetrachloride: Methanol: Triethylamine (7.6: 2.4: 0.1 v/v) |

| Detection | Densitometry at 240 nm |

| Linearity Range | 200 - 1200 ng per spot |

| LOD | 19.48 ng per spot |

| LOQ | 59.03 ng per spot |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

Spectroscopic Techniques for Detection and Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer simple and cost-effective alternatives for the quantification of benazepril hydrochloride in pharmaceutical dosage forms ijrpr.comnih.govnih.gov. These methods are often based on measuring the absorbance of the drug at its wavelength of maximum absorption or through the formation of a colored complex nih.gov.

Several spectrophotometric methods have been reported:

Derivative Spectrophotometry: This technique can be used to resolve the drug's spectrum from formulation excipients or other active ingredients in combined dosage forms nih.govnih.gov. Second derivative spectrophotometry has been used for the simultaneous determination of benazepril hydrochloride and hydrochlorothiazide (B1673439) nih.gov.

Colorimetric Methods: These methods involve the reaction of benazepril with a chromogenic reagent to form a colored product that can be measured spectrophotometrically. Examples include the reaction with bromocresol green or with 3-methylbenzothiazolone hydrazone (MBTH) after alkaline hydrolysis of the drug nih.gov.

These spectrophotometric methods have been successfully applied for the analysis of benazepril in pure form and in tablets, with reported coefficients of variation of less than 2% nih.gov.

Advanced Sample Preparation and Enrichment Methods for Complex Biological Matrices

Analyzing benazepril and its metabolites in complex biological matrices such as plasma requires sophisticated sample preparation to remove interfering substances and concentrate the analytes prior to analysis.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of benazepril and benazeprilat from plasma samples akjournals.com. The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with an appropriate solvent akjournals.com.

For benazepril analysis, SPE pretreatment has been successfully achieved using Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges researchgate.netresearchgate.net. This type of sorbent is effective for extracting a wide range of compounds from aqueous samples. The process can be automated for high-throughput analysis, for instance, using 96-well plate technology for sample extraction, which significantly improves efficiency in clinical and research laboratories researchgate.net. One study detailed an SPE procedure where plasma samples were mixed with acetic acid, loaded onto a preconditioned cartridge, washed, and then the analytes were eluted with a mixture of ammonia (B1221849) in methanol academicjournals.org.

Restricted-Access Media (RAM) columns represent an advanced online sample preparation technique that allows for the direct injection of biological fluids like plasma onto a chromatographic system. RAM columns achieve this by using a dual-mode stationary phase: an outer hydrophilic surface that prevents large molecules like proteins from accessing the inner core, and an inner hydrophobic core that retains smaller analyte molecules nih.gov.

The potential of RAM columns for the online enrichment of benazepril hydrochloride from plasma has been investigated using a column-switching setup coupled with HPLC-UV detection mdpi.com. In this system, the RAM column serves as an enrichment column to capture benazepril directly from the plasma sample, while a second analytical column (e.g., a reverse-phase C18) is used for the subsequent chromatographic separation and quantification mdpi.com. This automated approach minimizes manual sample handling, reduces analysis time, and improves reproducibility.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced detectability or better chromatographic behavior.

For the analysis of benazepril and benazeprilat by gas chromatography-mass spectrometry (GC-MS), a derivatization step is necessary because the compounds are not sufficiently volatile for GC analysis. One validated method involves converting the compounds into their methyl ester derivatives using a diazomethane (B1218177) derivative researchgate.net. This modification increases their volatility and allows for sensitive detection by GC-MS. Another instance of derivatization is found in spectrophotometry, where benazepril undergoes alkaline hydrolysis before reacting with 3-methylbenzothiazolone hydrazone (MBTH) to produce a colored compound suitable for visible-range spectrophotometric measurement nih.gov.

Principles of Analytical Method Validation for Research Applications

For research applications, it is essential that analytical methods are validated to ensure the reliability and accuracy of the results. Validation is performed in accordance with guidelines from bodies like the ICH (International Council for Harmonisation) and FDA jetir.org. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. For benazepril, linearity has been established for various methods, with correlation coefficients (r²) typically exceeding 0.998 scispace.comnih.govresearchgate.net.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by adding a known amount of the analyte to a sample matrix. For benazepril, accuracy is generally reported as percentage recovery, with acceptable ranges often falling between 90% and 110% jetir.orgjetir.org.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Studies report RSD values for benazepril analysis to be well within the acceptable limit of not more than 2.0% jetir.org.

Limit of Detection (LOD): LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The following table presents a summary of validation parameters reported in different research studies for the analysis of benazepril hydrochloride.

| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ |

| HPLC | 40-1000 ng/mL | 90 - 110% | 0.6 - 1.8% | N/A | N/A |

| LC-MS/MS | 6.67-666.67 ng/mL | N/A | N/A | N/A | N/A |

| CZE | 10-80 µg/mL | N/A | N/A | 0.896 µg/mL | 2.749 µg/mL |

This interactive table compiles data from multiple validated analytical methods for benazepril hydrochloride. jetir.orgnih.govjetir.orgakjournals.com N/A indicates data not available in the cited sources.

Computational Chemistry and Molecular Modeling Applications for R,r Benazepril Hydrochloride

Principles of Computational Chemistry in Pharmaceutical Research

Computational chemistry has become an indispensable tool in modern drug discovery and pharmaceutical research, offering powerful methods to investigate and predict the behavior of molecules at an atomic level. bioscipublisher.comsteeronresearch.com By leveraging computer simulations and theoretical principles, researchers can significantly accelerate the identification and optimization of new drug candidates, reducing the time and costs associated with traditional experimental approaches. bioscipublisher.comcatapult.org.uk The core of computational chemistry lies in its ability to model molecular structures, predict their properties, and simulate their interactions with biological targets. steeronresearch.com

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum mechanics (QM) provides a highly accurate framework for understanding the electronic structure and properties of molecules. rowansci.com QM methods, such as Density Functional Theory (DFT) and ab initio calculations, are founded on the fundamental principles of physics and chemistry, allowing for the precise modeling of molecular systems. nih.gov These calculations can determine crucial molecular properties like equilibrium structures, vibrational frequencies, and dipole moments, which are often difficult to obtain experimentally. nih.gov

In pharmaceutical research, QM methods are invaluable for elucidating the intricacies of drug-protein interactions. nih.gov They are particularly useful for studying chemical reactions, such as bond formation and breaking, which cannot be adequately described by classical methods. rowansci.com While computationally intensive, the accuracy of QM calculations offers detailed insights into the energetics of ligand binding and the nature of interactions within a protein's active site, guiding the design of more potent and specific drug molecules. nih.gov The combination of QM with molecular mechanics (MM) in hybrid QM/MM methods allows for the study of large biological systems with high accuracy in the region of interest, while maintaining computational efficiency. nsf.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational techniques used to simulate the dynamic behavior of molecules over time. steeronresearch.com MM employs classical physics, representing molecules as collections of atoms connected by springs, to calculate the potential energy of a system. researchgate.net This approach is computationally less demanding than QM, making it suitable for studying large biomolecular systems like proteins and their interactions with ligands. mdpi.com

Molecular dynamics (MD) simulations use the forces calculated by MM to simulate the movement of atoms and molecules over a specific period. nih.gov This provides a dynamic view of molecular interactions, allowing researchers to observe conformational changes, predict binding affinities, and understand the stability of drug-receptor complexes. mdpi.comnih.gov MD simulations are particularly useful for exploring the flexibility of both the ligand and the target protein, which is crucial for accurately predicting binding modes. mdpi.com

Molecular Docking Studies to Elucidate Benazeprilat-ACE Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, benazeprilat (B1667979) and the angiotensin-converting enzyme (ACE). cumhuriyet.edu.tr This method is instrumental in understanding the specific interactions that govern the inhibitory activity of benazeprilat. Docking studies can reveal key binding modes and the amino acid residues within the ACE active site that are crucial for the interaction. nih.gov

The active site of ACE is known to have three main pockets: S1, S'1, and S'2, along with a critical zinc-binding motif (HEXXH). nih.gov Molecular docking studies have shown that ACE-inhibitory peptides interact with these pockets and the zinc ion, which is essential for the enzyme's activity. nih.gov For instance, studies on other ACE inhibitors have demonstrated that interactions within the S1 and S2 pockets are significant for their inhibitory function. cumhuriyet.edu.tr

In the context of benazeprilat, the active metabolite of benazepril (B1667978), docking studies would aim to predict its binding orientation within the ACE active site. nih.gov These simulations can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between benazeprilat and key residues like those in the S1 pocket (e.g., Ala354, Glu384, Tyr523) and the S'2 pocket (e.g., Gln281, His353, Lys511, His513, Tyr520). nih.gov The large and flexible nature of the ACE binding site can make docking challenging, sometimes requiring the use of constraints to obtain accurate predictions of the inhibitor's orientation. nih.gov

In silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters of Enantiomers

In silico methods play a crucial role in the early stages of drug development by predicting the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates, including their different enantiomers. nih.govfrontiersin.org These computational models can estimate a range of ADME (absorption, distribution, metabolism, and excretion) parameters, helping to identify molecules with favorable profiles and discard those with undesirable characteristics, thereby saving significant time and resources. steeronresearch.comnih.gov

Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are commonly used to predict PK/PD parameters. nih.govneuroquantology.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. neuroquantology.com For enantiomers like the (R,R)- and (S,S)- forms of benazepril, these models can predict differences in their pharmacokinetic profiles, such as clearance, volume of distribution, and plasma protein binding.

Machine learning algorithms, including support vector machines (SVM) and random forests (RF), have been successfully applied to build predictive models for human pharmacokinetic parameters with high accuracy. nih.gov These models are trained on large datasets of known drugs and can then be used to estimate the properties of new chemical entities. By predicting the ADME and toxicity profiles of enantiomers early in the drug discovery process, researchers can prioritize the development of the isomer with the most promising therapeutic profile. steeronresearch.com

Conformational Analysis and Stereochemical Stability Modeling of (R,R)-Benazepril Hydrochloride

Benazepril hydrochloride possesses two stereogenic centers, leading to the possibility of four stereoisomers: (S,S), (R,R), (R,S), and (S,R). nih.gov The commercially available drug is the (S,S)-enantiomer. nih.gov The (R,R)-enantiomer and the diastereomers are considered impurities. nih.gov

A study was conducted to assess the stereochemical stability of the (S,S) isomer of benazepril hydrochloride and its potential to convert to other stereoisomers under various stress conditions, both in the active substance and in tablet form. nih.gov The stress factors applied included different pH levels, oxidative conditions, and thermal stress. The samples were analyzed after one and six weeks. The results indicated that none of the applied stress factors induced the transformation of the (S,S)-enantiomer into the other identified stereoisomers. nih.gov Instead, the compound underwent decomposition. nih.gov This suggests a high degree of stereochemical stability for the benazepril molecule under the tested conditions.

Computational Design and Optimization of Analytical Methodologies

Computational approaches are increasingly being utilized to design and optimize analytical methodologies in the pharmaceutical industry. mit.edupurdue.edu These in silico techniques can help in the development of robust and efficient methods for the separation and quantification of drug substances and their impurities, including stereoisomers.

For a compound like benazepril with multiple stereoisomers, the development of stereoselective analytical methods is crucial. Computational fluid dynamics (CFD) can be employed to model and simulate the separation process in techniques like chromatography, allowing for the optimization of parameters such as mobile phase composition and flow rate to achieve better resolution between enantiomers and diastereomers. pharmtech.com

Furthermore, computational models can aid in the design of experiments, reducing the number of physical experiments required and thus saving time and resources. researchgate.net By simulating the analytical process, researchers can gain a deeper understanding of the factors influencing the separation and detection of the target analytes, leading to the development of more effective and reliable analytical methods. mit.edu

Future Research Directions and Challenges for R,r Benazepril Hydrochloride

Elucidation of Unique Biological Activities and Effects of (R,R)-Benazepril Hydrochloride

The foremost challenge in the study of (R,R)-Benazepril hydrochloride is the profound lack of data regarding its biological function. It is widely accepted that the (S,S) configuration is the most potent inhibitor of the angiotensin-converting enzyme. nih.gov The (R,R) isomer is generally presumed to be inactive or significantly less active in this regard. However, this presumption is based on the absence of evidence rather than direct, conclusive investigation.

Future research must be directed toward a comprehensive biological characterization of (R,R)-Benazeprilat, the active metabolite form. This includes:

ACE Inhibition Assays: Quantitative in vitro testing is needed to definitively measure the ACE inhibitory activity of the (R,R) isomer compared to the (S,S) isomer.

Screening for Off-Target Effects: The (R,R) isomer may interact with other biological targets unrelated to the renin-angiotensin system. A broad-based pharmacological screening could reveal unexpected activities, which could be beneficial, neutral, or adverse.

Differential Cellular Responses: Investigating how cells respond to the (R,R) isomer versus the (S,S) isomer can provide clues to its unique biological signature. This could uncover distinct effects on cellular signaling, gene expression, or metabolic pathways.

The primary obstacle is the prevailing view of the (R,R) form as a mere stereochemical impurity, which has stifled research funding and interest. Overcoming this requires a shift in perspective to consider the possibility of unique pharmacology, a phenomenon observed with the enantiomers of other drugs.

Development of Novel and More Efficient Stereoselective Synthesis Methodologies

Current synthetic chemistry for benazepril (B1667978) is highly optimized to produce the therapeutically desired (S,S)-isomer with high purity and yield. nih.gov Methodologies often employ an asymmetric aza-Michael addition as a key step to establish the correct stereochemistry. nih.gov

The challenge lies in developing similarly efficient and controlled stereoselective synthesis for the (R,R)-isomer. This would likely necessitate:

Novel Chiral Precursors: Synthesis would require starting materials with the opposite chirality to those used for standard benazepril production, such as (R)-homophenylalanine derivatives instead of the L-homophenylalanine ethyl ester (LHPE) used for the (S,S) form. nih.gov

Re-optimization of Reaction Conditions: The conditions that favor the (S,S) diastereomer may not be suitable for the (R,R) form. Significant research would be needed to optimize solvents, temperatures, and catalysts to achieve high diastereomeric excess for the (R,R) product.

Alternative Synthetic Routes: Entirely new synthetic pathways may need to be explored to circumvent the inherent biases of existing methods towards the (S,S) configuration.

A significant hurdle is the lack of commercial or therapeutic demand for (R,R)-Benazepril hydrochloride, which limits the industrial drive for developing these synthetic methods. However, for research purposes, a reliable and efficient synthesis is a critical prerequisite for any further biological investigation.

Table 1: Example of Solvent Effects on Diastereomeric Ratio in Asymmetric Synthesis of a Benazepril Intermediate (Favoring S,S-form)

| Solvent | Diastereomeric Ratio (S,S) : (R,S) |

| Dichloromethane (B109758) | 4.20 : 1 |

| Acetonitrile (B52724) | 3.75 : 1 |

| Ethanol (B145695) | 2.15 : 1 |

| Isopropanol | 1.91 : 1 |

| Toluene | 1.60 : 1 |

| Tetrahydrofuran (THF) | 1.53 : 1 |

This table, adapted from studies on (S,S)-benazepril synthesis, illustrates the significant influence of reaction conditions on stereochemical outcomes. Similar optimization would be required to favor the (R,R) isomer.

Advanced Preclinical Animal Models for Investigating Specific Organ-Protective Effects

Benazepril is known for its organ-protective effects, particularly in the kidneys and heart. These benefits have been demonstrated in various preclinical animal models, such as spontaneously hypertensive rats and models of induced cardiotoxicity.

The challenge is that these studies have exclusively used the (S,S)-isomer. There is a complete absence of data on how (R,R)-Benazepril hydrochloride behaves in these models. Future research should leverage these established animal models to:

Investigate if the (R,R) isomer possesses any organ-protective qualities, even if it lacks potent ACE inhibitory effects.

Determine if the (R,R) isomer is truly inert or if it contributes to any unforeseen adverse effects in vivo.

Assess whether the (R,R) isomer can modulate the effects of the (S,S) isomer when co-administered.

The development of a reliable synthesis for the (R,R)-isomer is a critical bottleneck that must be resolved before such preclinical studies can be undertaken.

Integration of High-Throughput Screening and Omics Technologies in Preclinical Research

Modern drug discovery heavily relies on high-throughput screening (HTS) and "omics" technologies (genomics, proteomics, metabolomics) to rapidly assess the biological activity of compounds and understand their mechanisms of action. nih.gov

A significant challenge is the complete lack of application of these powerful technologies to the study of (R,R)-Benazepril hydrochloride. The future of research in this area should involve:

High-Throughput Screening (HTS): Screening the (R,R) isomer against large libraries of biological targets (e.g., enzymes, receptors) to identify any primary or off-target interactions.

Transcriptomics: Analyzing changes in gene expression in cells or tissues exposed to the (R,R) isomer compared to the (S,S) isomer and a control. This could reveal unique cellular pathways affected by the (R,R) form.

Proteomics and Metabolomics: Studying the global changes in protein and metabolite levels, respectively. These approaches can provide a functional readout of the cellular impact of the (R,R) isomer, potentially identifying novel biological effects or toxicity pathways.

Integrating these large-scale datasets presents a bioinformatics challenge, requiring sophisticated computational tools to analyze and interpret the complex results. However, this approach holds the greatest promise for rapidly elucidating the currently unknown biological role of (R,R)-Benazepril hydrochloride.

Refinement of Computational Models for Enhanced Predictive Power in Enantiomer-Specific Pharmacology